molecular formula C21H24N2O6 B4301626 ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate

ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate

Cat. No. B4301626
M. Wt: 400.4 g/mol
InChI Key: AFRODDMXTKRMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate is a chemical compound that belongs to the class of esters. It is also known as the ethyl ester of N-(2-methyl-6-nitrobenzoyl)-L-phenylalanine. This compound has gained attention in scientific research due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate involves the inhibition of the activity of cathepsin B and cathepsin L. These enzymes are involved in the degradation of extracellular matrix proteins and are overexpressed in various pathological conditions. By inhibiting the activity of these enzymes, ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate can prevent the degradation of extracellular matrix proteins and thus prevent the progression of pathological conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of cathepsin B and cathepsin L in a dose-dependent manner. In vivo studies have shown that this compound can reduce the severity of inflammation and pain in animal models of arthritis and osteoporosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate in lab experiments is its specificity towards cathepsin B and cathepsin L. This compound can selectively inhibit the activity of these enzymes without affecting the activity of other proteases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate. One direction is to investigate its potential applications in the treatment of other pathological conditions that involve the activity of cathepsin B and cathepsin L, such as cancer. Another direction is to develop more potent and selective inhibitors of these enzymes based on the structure of ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo.

Scientific Research Applications

Ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate has potential applications in medicinal chemistry. It has been studied for its ability to inhibit the activity of enzymes such as cathepsin B and cathepsin L, which are involved in various pathological conditions including cancer, osteoporosis, and arthritis. This compound has also been investigated for its anti-inflammatory and analgesic properties.

properties

IUPAC Name

ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6/c1-4-28-16-11-9-15(10-12-16)17(13-19(24)29-5-2)22-21(25)20-14(3)7-6-8-18(20)23(26)27/h6-12,17H,4-5,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRODDMXTKRMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)OCC)NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate
Reactant of Route 3
Reactant of Route 3
ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate
Reactant of Route 4
Reactant of Route 4
ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate
Reactant of Route 5
Reactant of Route 5
ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate
Reactant of Route 6
Reactant of Route 6
ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.